![molecular formula C21H16ClNO4 B6524798 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide CAS No. 929450-72-6](/img/structure/B6524798.png)
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Overview
Description
“N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide” is a complex organic compound . It is a yellow solid with a molecular formula of C29H22FN3O6S .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The solid layer is then separated and washed by dil. HCl, dried, and crystallized to give the final product .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the IR spectrum shows absorption bands at 3211 (–NH), 1741, 1664 (–C=O), 1629 (C=N), 2941, 2861 (–CH3), 1171 (aryl-F), 1517, 1353 (–NO2) .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point above 350°C . The IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone .Scientific Research Applications
Antioxidant Potential
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide: belongs to the coumarin–chalcone hybrid class of molecules. Coumarins and chalcones are known for their antioxidant properties . In particular, this compound has been evaluated for its ability to scavenge free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. Notably, compounds 5o and 5k demonstrated significant antioxidant potential, surpassing the standard drug ascorbic acid .
Trace Determination of Zirconium
Another intriguing application involves the use of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide in trace determination. Specifically, it has been employed for detecting zirconium . The compound’s unique structure likely contributes to its selectivity and sensitivity in this context.
Anti-Inflammatory Activity
A recent study synthesized (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a close analog of our compound . Although not identical, this derivative exhibited anti-inflammatory activity in vitro. Given the structural similarities, our compound may also possess anti-inflammatory properties worth exploring further.
Future Directions
The future directions for this compound could involve further investigation into its synthesis methods, biological properties, and potential applications . This could include testing for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been studied for their diverse biological activities . They have shown potential in antitumor , anti-HIV , antibacterial and antifungal , and anti-inflammatory applications.
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of chlorine atoms, which are used as metabolically more stable isosteres, replacing hydrogen atoms, can increase potency, and improve solubility , which could influence the interaction with its targets.
Biochemical Pathways
Coumarin derivatives have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species , suggesting that they may impact oxidative stress pathways.
Pharmacokinetics
The presence of chlorine atoms in the compound can increase potency and improve solubility , which could potentially enhance its bioavailability.
Result of Action
The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated, showing superior activity compared to the standard, ibuprofen .
properties
IUPAC Name |
N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-3-18(24)23-20-12-6-4-5-7-16(12)27-21(20)14-10-19(25)26-17-8-11(2)15(22)9-13(14)17/h4-10H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIYNFMWKHVJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C(=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide |
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